molecular formula C34H45N7O7 B15129659 Cbz-DL-Val-DL-Val-DL-Arg-AMC

Cbz-DL-Val-DL-Val-DL-Arg-AMC

Cat. No.: B15129659
M. Wt: 663.8 g/mol
InChI Key: VCOVUYXJMHMVNV-UHFFFAOYSA-N
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Description

Cbz-DL-Val-DL-Val-DL-Arg-AMC, also known as Carbobenzoxy-DL-valyl-DL-valyl-DL-arginine-7-amido-4-methylcoumarin, is a synthetic peptide substrate. It is commonly used in biochemical assays to measure the activity of proteases, particularly cathepsins. The compound is characterized by its fluorescent properties, which allow for the detection and quantification of enzyme activity through fluorescence measurements .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-DL-Val-DL-Val-DL-Arg-AMC involves several steps:

    Protection of Amino Groups: The amino groups of the amino acids are protected using the carbobenzoxy (Cbz) group.

    Peptide Bond Formation: The protected amino acids are coupled sequentially to form the peptide chain. This is typically done using solid-phase peptide synthesis (SPPS) techniques.

    Attachment of 7-amido-4-methylcoumarin (AMC): The AMC moiety is attached to the C-terminal end of the peptide chain through a condensation reaction.

    Deprotection: The Cbz protecting groups are removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Cbz-DL-Val-DL-Val-DL-Arg-AMC undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

The major product formed from the hydrolysis of this compound is 7-amido-4-methylcoumarin, which is fluorescent and can be detected using a fluorometer .

Scientific Research Applications

Cbz-DL-Val-DL-Val-DL-Arg-AMC has several scientific research applications:

Mechanism of Action

The mechanism of action of Cbz-DL-Val-DL-Val-DL-Arg-AMC involves the hydrolysis of the peptide bond by proteases. The enzyme binds to the substrate and cleaves the peptide bond, releasing the AMC moiety. The released AMC emits fluorescence, which can be measured to quantify enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cbz-DL-Val-DL-Val-DL-Arg-AMC is unique due to its specific sequence of amino acids, which provides distinct substrate specificity for certain proteases. This makes it particularly useful in assays targeting specific proteases such as cathepsins .

Properties

IUPAC Name

benzyl N-[1-[[1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H45N7O7/c1-19(2)28(40-32(45)29(20(3)4)41-34(46)47-18-22-10-7-6-8-11-22)31(44)39-25(12-9-15-37-33(35)36)30(43)38-23-13-14-24-21(5)16-27(42)48-26(24)17-23/h6-8,10-11,13-14,16-17,19-20,25,28-29H,9,12,15,18H2,1-5H3,(H,38,43)(H,39,44)(H,40,45)(H,41,46)(H4,35,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOVUYXJMHMVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H45N7O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

663.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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